- Design and synthesis of novel androgen receptor antagonists via molecular modeling, Bioorganic & Medicinal Chemistry, 2016, 24(4), 789-801
Cas no 89793-12-4 (Ethyl 2-chloropyrimidine-5-carboxylate)
Ethyl 2-chloropyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-chloropyrimidine-5-carboxylate
- 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester
- 5-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester
- Ethyl 2-chloro-pyrimidine-5-carboxylate
- Ethyl 2-Chlorpyrimidine-5-carboxylate
- 2-Chloropyrimidine-5-carboxylic Acid Ethyl Ester
- ethyl-2-chloropyrimidine-5-carboxylate
- Ethyl2-chloropyrimidine-5-carboxylate
- KSC663I8R
- IEMKQRSOAOPKRJ-UHFFFAOYSA-N
- BCP15035
- 2-Chloro-5-(ethoxycarbonyl)pyrimidine
- Ethyl 2-chloro-5-pyrimidinecarboxylate
- 89793-12-4
- HY-W003995
- J-520738
- E1250
- AKOS006283037
- MFCD09863164
- AC-28079
- A843313
- DB-009963
- Z1160999475
- AB53770
- EN300-73574
- 2-chloro-5-pyrimidinecarboxylic acid ethyl ester
- DTXSID50440699
- AS-5140
- SY019435
- SCHEMBL829286
- ethyl 2-chloranylpyrimidine-5-carboxylate
- CS-W003995
-
- MDL: MFCD09863164
- Inchi: 1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3
- InChI Key: IEMKQRSOAOPKRJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC(Cl)=NC=1)OCC
Computed Properties
- Exact Mass: 186.02000
- Monoisotopic Mass: 186.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 52.1
Experimental Properties
- Density: 1.312
- Melting Point: 56.0 to 60.0 deg-C
- Boiling Point: 80°C/5mmHg(lit.)
- Flash Point: 143.816°C
- Refractive Index: 1.527
- PSA: 52.08000
- LogP: 1.30670
Ethyl 2-chloropyrimidine-5-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22
- Safety Instruction: 36/37
- HazardClass:IRRITANT
Ethyl 2-chloropyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RW047-200mg |
2-Chloro-pyrimidine-5-carboxylicacidethylester |
89793-12-4 | 98% | 200mg |
50.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RW047-5g |
2-Chloro-pyrimidine-5-carboxylicacidethylester |
89793-12-4 | 98% | 5g |
315.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RW047-1g |
2-Chloro-pyrimidine-5-carboxylicacidethylester |
89793-12-4 | 98% | 1g |
128.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0110-100g |
ethyl 2-chloropyrimidine-5-carboxylate |
89793-12-4 | 95% | 100g |
$365 | 2023-09-07 | |
| Matrix Scientific | 058906-5g |
2-Chloro-pyrimidine-5-carboxylic acid ethyl ester, 95+% |
89793-12-4 | 95+% | 5g |
$88.00 | 2023-09-06 | |
| Matrix Scientific | 058906-25g |
2-Chloro-pyrimidine-5-carboxylic acid ethyl ester, 95+% |
89793-12-4 | 95+% | 25g |
$295.00 | 2023-09-06 | |
| Matrix Scientific | 058906-100g |
2-Chloro-pyrimidine-5-carboxylic acid ethyl ester, 95+% |
89793-12-4 | 95+% | 100g |
$845.00 | 2023-09-06 | |
| TRC | E678415-1g |
Ethyl 2-Chlorpyrimidine-5-carboxylate |
89793-12-4 | 1g |
$ 125.00 | 2022-06-05 | ||
| TRC | E678415-10g |
Ethyl 2-Chlorpyrimidine-5-carboxylate |
89793-12-4 | 10g |
$ 850.00 | 2022-06-05 | ||
| ChemScence | CS-W003995-10g |
Ethyl 2-chloropyrimidine-5-carboxylate |
89793-12-4 | 99.78% | 10g |
$54.0 | 2022-04-26 |
Ethyl 2-chloropyrimidine-5-carboxylate Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water
- Retinoidal pyrimidinecarboxylic acids. Unexpected diaza-substituent effects in retinobenzoic acids, Chemical & Pharmaceutical Bulletin, 2000, 48(10), 1504-1513
Ethyl 2-chloropyrimidine-5-carboxylate Raw materials
- Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
- Ethyl 2-hydroxypyrimidine-5-carboxylate
Ethyl 2-chloropyrimidine-5-carboxylate Preparation Products
Ethyl 2-chloropyrimidine-5-carboxylate Suppliers
Ethyl 2-chloropyrimidine-5-carboxylate Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Ethyl 2-chloropyrimidine-5-carboxylate
Ethyl 2-chloropyrimidine-5-carboxylate (CAS No. 89793-12-4): A Comprehensive Overview
Ethyl 2-chloropyrimidine-5-carboxylate (CAS No. 89793-12-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrimidine ring with a chloro substituent at the 2-position and an ethyl ester group at the 5-position. These characteristics make it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
The pyrimidine scaffold is a fundamental building block in many natural and synthetic compounds, including nucleosides, nucleotides, and numerous drugs. The presence of the chloro substituent and the ethyl ester group in Ethyl 2-chloropyrimidine-5-carboxylate imparts specific reactivity and functional properties that are crucial for its applications in chemical and biological research.
Recent studies have highlighted the potential of Ethyl 2-chloropyrimidine-5-carboxylate as a key intermediate in the synthesis of antiviral agents, anticancer drugs, and other therapeutic compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The chloro substituent plays a critical role in enhancing the binding affinity of these derivatives to viral targets, thereby improving their therapeutic efficacy.
In another notable study, researchers at the University of California, San Francisco, explored the use of Ethyl 2-chloropyrimidine-5-carboxylate in the development of novel anticancer agents. The compound was used as a starting material to synthesize a series of pyrimidine-based inhibitors targeting specific kinases involved in cancer cell proliferation. The results showed that these inhibitors effectively suppressed tumor growth in both in vitro and in vivo models, highlighting the potential of Ethyl 2-chloropyrimidine-5-carboxylate as a lead compound for further drug development.
The synthetic versatility of Ethyl 2-chloropyrimidine-5-carboxylate is another factor contributing to its widespread use in chemical research. The compound can be readily synthesized through various methods, including nucleophilic substitution reactions and coupling reactions. One common synthetic route involves the reaction of 2-chloropyrimidine-5-carboxylic acid with ethanol in the presence of a coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine). This method provides high yields and excellent purity, making it suitable for large-scale production.
Beyond its applications in drug discovery, Ethyl 2-chloropyrimidine-5-carboxylate has also found utility in agrochemical research. Studies have shown that derivatives of this compound exhibit herbicidal activity against various weed species, making them promising candidates for the development of new herbicides. The chloro substituent contributes to the herbicidal properties by enhancing the compound's ability to disrupt essential plant metabolic pathways.
In conclusion, Ethyl 2-chloropyrimidine-5-carboxylate (CAS No. 89793-12-4) is a multifaceted compound with significant potential in various fields of chemical and biological research. Its unique structural features and synthetic versatility make it an invaluable intermediate for the development of novel therapeutic agents, agrochemicals, and other biologically active molecules. As research continues to uncover new applications and optimize synthetic methods, Ethyl 2-chloropyrimidine-5-carboxylate is poised to play an increasingly important role in advancing scientific knowledge and improving human health.
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